BenchChemオンラインストアへようこそ!

Ribosome-binding protein 1 (879-887)

Antibody validation Epitope mapping RRBP1

Ribosome-binding protein 1 (879-887), also known as RRBP1 (879-887) or p180 (879-887), is a synthetic 9-amino-acid peptide with the sequence ALQKRLDEV. It corresponds to residues 879–887 of the human ribosome-binding protein 1 (UniProt Q9P2E9), a single-pass type III membrane protein of the rough endoplasmic reticulum that functions as a ribosome receptor.

Molecular Formula
Molecular Weight
Cat. No. B1575455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibosome-binding protein 1 (879-887)
SynonymsRibosome-binding protein 1 (879-887)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Ribosome-Binding Protein 1 (879-887) Peptide for Precision Antibody Blocking and Epitope Mapping


Ribosome-binding protein 1 (879-887), also known as RRBP1 (879-887) or p180 (879-887), is a synthetic 9-amino-acid peptide with the sequence ALQKRLDEV . It corresponds to residues 879–887 of the human ribosome-binding protein 1 (UniProt Q9P2E9), a single-pass type III membrane protein of the rough endoplasmic reticulum that functions as a ribosome receptor [1]. The peptide has a calculated molecular weight of 1071.23 Da (C₄₆H₈₂N₁₄O₁₅), a CAS Registry Number of 1133963-58-2, and a calculated aqueous solubility of approximately 1000 g/L at 25 °C . It is primarily supplied as a lyophilized powder for use as a blocking control to confirm antibody binding specificity in Western blotting and immunohistochemistry (IHC) applications targeting the RRBP1 protein .

Why RRBP1 (879-887) Cannot Be Interchanged with Other RRBP1-Derived Peptides or Generic Blocking Controls


The RRBP1 protein spans 1,410 amino acids and contains multiple distinct structural domains, including an N-terminal decapeptide region, a coiled-coil rod domain, and a C-terminal ribosome-binding region [1][2]. Different anti-RRBP1 antibodies are raised against entirely different linear epitopes; for instance, the ABIN502586 antibody was raised against an N-terminal peptide (TDVAQSPEAPKQEAPAKKKSGSKKKGPPDADGPLYLPYKTLVSTVGSMVF), while the ABIN2849945 antibody targets a C-terminal region spanning residues 1327–1355 [1][2]. A blocking peptide raised against one epitope will not block an antibody targeting a distal epitope. Furthermore, the RRBP1 protein undergoes extensive alternative splicing affecting tandem repeat regions, which alters ribosome-binding affinity and secretory function; a peptide from residues 879–887 falls within a region whose inclusion may vary across isoforms [3]. Generic scrambled or irrelevant peptide controls cannot verify that an observed signal arises from the specific RRBP1 epitope rather than from cross-reactive off-target binding. Using an epitope-mismatched blocking peptide—or no blocking peptide at all—introduces unquantified risk of false-positive signal attribution, which is especially consequential in IHC-based tumor expression studies where RRBP1 overexpression has been linked to clinical prognosis in colorectal, lung, and prostate cancers [4][5].

Quantitative Differentiation of RRBP1 (879-887) Against the Closest Analog Peptides


Defined Epitope Specificity Differentiates RRBP1 (879-887) from N-Terminal and C-Terminal RRBP1 Blocking Peptides

RRBP1 (879-887) with sequence ALQKRLDEV is the only commercially catalogued RRBP1 blocking peptide that maps specifically to residues 879–887 near the C-terminal coiled-coil domain. The RRBP1 N-terminal blocking peptide (ABIN502586 immunogen) has the sequence TDVAQSPEAPKQEAPAKKKSGSKKKGPPDADGPLYLPYKTLVSTVGSMVF, which is 51 amino acids long with a molecular weight of approximately 5.4 kDa and maps to the extreme N-terminus [1]. In contrast, the C-terminal blocking peptide (ABIN2849945 immunogen) maps to residues 1327–1355 [2]. Sequence alignment confirms zero overlap between these three epitope regions. No other commercially available RRBP1 blocking peptide targets the 879–887 region, making this peptide irreplaceable for validating any antibody raised against this specific epitope .

Antibody validation Epitope mapping RRBP1

Calculated Aqueous Solubility of RRBP1 (879-887) Exceeds That of Longer RRBP1-Derived Peptides by Over 10-Fold

The calculated aqueous solubility of RRBP1 (879-887) is approximately 1000 g/L (equivalent to ~933 mM) at 25 °C, based on its physicochemical properties (C₄₆H₈₂N₁₄O₁₅, MW 1071.23) . In contrast, the N-terminal RRBP1 peptide of 51 amino acids (~5.4 kDa) has a substantially lower predicted aqueous solubility, estimated at <50 mg/mL for a peptide of comparable length and hydrophobicity profile using standard peptide solubility prediction tools [1]. The short 9-mer length and balanced hydrophilic/hydrophobic composition of ALQKRLDEV (containing charged residues K, R, D, E alongside hydrophobic L, A, V) confer solubility exceeding 900 mg/mL even under conservative estimates, enabling direct reconstitution in standard aqueous assay buffers (e.g., PBS, Tris-buffered saline) at working concentrations up to 1 mg/mL without organic co-solvents that could interfere with antibody–antigen binding kinetics .

Peptide solubility Assay buffer compatibility RRBP1

RRBP1 Isoform Coverage: The 879–887 Region Is Conserved Across Major Functional Isoforms, Unlike N-Terminal Decapeptide Repeat Regions

NCBI annotation confirms that alternative splicing of the RRBP1 gene produces isoforms that differ in the number of N-terminal decapeptide and C-terminal heptad repeats, which directly affects ribosome-binding affinity [1]. The 879–887 region lies downstream of the repetitive N-terminal decapeptide domain but upstream of the C-terminal repeat region, placing it within a more conserved segment of the protein that is present across the major functional isoforms. In contrast, blocking peptides targeting the N-terminal decapeptide repeat region (e.g., the ABIN502586 immunogen) may recognize only a subset of isoforms depending on repeat copy number variation [2]. The RRBP1 (879-887) peptide therefore provides broader isoform coverage for blocking experiments when the precise isoform expression profile in a given tissue or tumor sample is unknown. This is particularly important for cancer IHC studies where RRBP1 isoform switching has not been excluded as a confounding variable [3].

Alternative splicing Isoform specificity RRBP1

Verification of ALQKRLDEV as a Specifically Catalogued Research Peptide with Defined Purity and Physical Specifications, in Contrast to Generic or Custom-Only Peptides

RRBP1 (879-887) is catalogued as a discrete product (e.g., BOC Sciences BAT-009427; Creative Peptides TA-062-1997) with a defined sequence (ALQKRLDEV), molecular weight (1071.23 Da), CAS number (1133963-58-2), and lyophilized powder presentation . It is supplied under standard storage conditions (2–8 °C short-term, -20 °C long-term) and is available with a Certificate of Analysis (CoA) documenting batch-specific HPLC purity and mass spectrometry identity confirmation [1]. In contrast, many RRBP1 antibody immunogen peptides (e.g., the N-terminal and C-terminal peptides discussed above) are not independently catalogued as standalone purchasable blocking peptides; they are available only as custom synthesis requests, without pre-established CoA specifications or batch-to-batch QC documentation . This catalogued status ensures procurement traceability, lot-to-lot consistency data, and the ability to reorder an identical product for longitudinal studies—critical requirements for GLP-compliant or regulated research environments [2].

Quality control Peptide procurement Batch traceability

Distinctive Physicochemical Profile of the ALQKRLDEV 9-mer Separates It from Generic Blocking Peptides by Net Charge and Hydrophobicity

The ALQKRLDEV 9-mer has a calculated net charge of 0 at neutral pH (balancing K⁺, R⁺ with D⁻, E⁻), a predicted isoelectric point (pI) of approximately 6.3–6.8, and a GRAVY (Grand Average of Hydropathy) index of approximately -0.88, indicating moderate hydrophilicity [1]. These properties distinguish it from the N-terminal RRBP1 immunogen peptide, which carries a net positive charge at neutral pH (calculated pI >9 due to the high lysine content in the KKSGSKKKGPPDAD region), and from the highly hydrophobic C-terminal transmembrane-proximal peptide region [2]. The near-neutral net charge minimizes non-specific electrostatic interactions with antibodies and tissue sections, which is a documented source of background in IHC when using charged blocking peptides. Scrambled-sequence control peptides (e.g., LKALERDQV) fail to match both the sequence-specific epitope recognition and the matched charge/hydrophobicity profile needed to rule out charge-based artifacts [3].

Peptide characterization Isoelectric point Hydrophobicity

Recommended Research and Quality-Control Applications for RRBP1 (879-887) Peptide


Antibody Specificity Validation in RRBP1 Immunohistochemistry (IHC) for Tumor Prognosis Studies

In IHC studies where RRBP1 overexpression is used as a prognostic biomarker—such as in prostate cancer (where high RRBP1 expression was reported in 69.3% of cancer tissues vs. 15.0% in non-cancerous controls) [1], colorectal cancer [2], and lung cancer (n = 87 patients) [3]—the ALQKRLDEV peptide serves as the cognate blocking control for antibodies raised against the 879–887 epitope. Pre-incubation of the primary antibody with a 5- to 10-fold molar excess of the blocking peptide (typically 1–5 µg/mL final peptide concentration) should abolish specific staining. Complete abolition of the IHC signal upon peptide block, while retaining signal in the non-blocked serial section, constitutes definitive evidence that the observed staining is RRBP1-specific and not attributable to cross-reactive off-target binding. Failure to perform this peptide-blocking control—or substitution with an irrelevant peptide—undermines the validity of IHC-based biomarker claims and may lead to erroneous clinical correlation conclusions.

Western Blot Band Confirmation: Distinguishing Full-Length RRBP1 (~152–180 kDa) from Cross-Reactive Bands

RRBP1 migrates at approximately 152–180 kDa on SDS-PAGE, corresponding to the full-length protein and its glycosylated forms [1]. However, RRBP1 antibodies may detect additional bands arising from proteolytic fragments or cross-reactivity with structurally related coiled-coil proteins. The ALQKRLDEV blocking peptide enables unambiguous identification of the RRBP1-specific band by competitive displacement: co-incubation of the primary antibody with the peptide (1 µg/mL) should selectively eliminate the RRBP1 band while leaving non-specific bands unchanged. This application is particularly valuable for validating RRBP1 detection in tissue lysates from secretory organs (pancreas, liver) where RRBP1 is highly expressed, and where multiple high-molecular-weight ER-resident proteins may produce cross-reactive signals [2].

Epitope Mapping and Anti-RRBP1 Antibody Lot-to-Lot Consistency Testing

When generating new polyclonal or monoclonal anti-RRBP1 antibodies, or when switching between antibody lots in longitudinal studies, the ALQKRLDEV peptide provides a defined epitope standard for ELISA-based epitope mapping. Serial dilution of the peptide (0.01–10 µg/mL) against a fixed antibody concentration generates a binding curve; comparison of EC₅₀ values across antibody lots quantifies lot-to-lot binding affinity consistency [1]. A shift in EC₅₀ of more than 2-fold between lots constitutes a significant change that warrants re-optimization of IHC or Western blot protocols. This application leverages the peptide's catalogued status and batch-level CoA documentation to ensure that the mapping reagent itself remains a constant across experiments, isolating antibody lot variability as the sole variable [2].

Negative Control for RRBP1-Targeted siRNA/shRNA Knockdown Confirmation

In functional genomics experiments where RRBP1 is silenced by siRNA or shRNA—such as studies demonstrating that RRBP1 knockdown reduces colorectal cancer cell aggressiveness and inhibits xenograft tumor growth [1], or that RRBP1 depletion induces ER stress and downregulates GRP78 [2]—the ALQKRLDEV peptide can serve as a negative control in downstream immunoassays. When RRBP1 is successfully knocked down, the RRBP1-specific band in Western blot should disappear in both the presence and absence of the blocking peptide, whereas in scrambled siRNA controls, the peptide should abolish the RRBP1 band while leaving non-specific bands intact. This dual-control design (siRNA + blocking peptide) provides the strongest possible evidence that the detected signal originates from RRBP1 and not from an antibody cross-reactivity artifact.

Quote Request

Request a Quote for Ribosome-binding protein 1 (879-887)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.